,2-DBTFB exhibits liquid crystalline behavior, meaning it transitions from a liquid to a crystalline state with specific optical properties. This characteristic makes it a potential candidate for the development of:
,2-DBTFB's well-defined electronic structure and stability make it a potential material for various organic electronic and optoelectronic applications, such as:
While research is still ongoing, 1,2-DBTFB shows potential applications in the field of biomedicine, including:
1,2-Dibromotetrafluorobenzene is an aromatic compound with the molecular formula C₆Br₂F₄ and a molecular weight of 307.866 g/mol. Its structure consists of a benzene ring substituted with two bromine atoms at the 1 and 2 positions and four fluorine atoms at the 3, 4, 5, and 6 positions. The compound is also known by various names, including Tetrafluoro-1,2-dibromobenzene and 1,2-Dibromoperfluorobenzene .
This compound is notable for its unique combination of halogen substituents, which significantly influence its chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a subject of interest in various chemical studies due to its potential applications in materials science and organic synthesis.
Additionally, this compound can undergo hydrodebromination reactions and participate in electrophilic aromatic substitutions, making it versatile in synthetic organic chemistry. Its reactivity is largely influenced by the electron density on the aromatic ring due to the presence of multiple electronegative halogens.
The synthesis of 1,2-Dibromotetrafluorobenzene can be achieved through several methods:
1,2-Dibromotetrafluorobenzene has various applications across different fields:
Interaction studies involving 1,2-Dibromotetrafluorobenzene often focus on its ability to engage in halogen bonding and other non-covalent interactions. These studies have shown that halogenated compounds can exhibit unique binding affinities in biological systems due to their polarizability and electron-withdrawing characteristics .
Such interactions can be critical for understanding how these compounds might behave in biological contexts or when used as drug candidates.
Several compounds share structural similarities with 1,2-Dibromotetrafluorobenzene. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
1-Bromo-3,4,5-trifluorobenzene | C₆BrF₃ | Contains one bromine and three fluorine substituents. |
1,3-Dibromotetrafluorobenzene | C₆Br₂F₄ | Bromines at different positions; may exhibit different reactivity. |
Perfluorobenzene | C₆F₆ | Fully fluorinated; lacks bromine but exhibits high stability. |
1-Chloro-3,4,5-trifluorobenzene | C₆ClF₃ | Contains chlorine instead of bromine; used in similar applications. |
The uniqueness of 1,2-Dibromotetrafluorobenzene lies in its specific combination of two bromine atoms and four fluorine atoms positioned on the benzene ring. This configuration not only influences its chemical reactivity but also its physical properties such as polarity and solubility compared to other halogenated compounds.
The synthesis of 1,2-dibromotetrafluorobenzene primarily involves bromination of tetrafluorobenzene or its derivatives. Direct bromination using elemental bromine (Br₂) in the presence of strong acids or catalysts is a common approach. For instance, bromination in 65% oleum (fuming sulfuric acid) enables electrophilic substitution, yielding dibromotetrafluorobenzene isomers. Photochemical bromination methods, utilizing ultraviolet light to generate bromine radicals, have also been employed to achieve selective bromination of polyfluorobenzenes.
A notable method involves reacting tetrafluorobenzene with bromine in carbon tetrachloride or hexane at controlled temperatures (40–100°C), often in the presence of radical initiators. Catalytic systems, such as zinc bromide (ZnBr₂) adsorbed on silica, enhance para-selectivity in bromination reactions, minimizing undesired ortho-isomer formation.
Selectivity in bromination is achieved through substrate-directed reactions and catalytic control. Transition metal catalysts, such as iridium or rhodium complexes, enable ortho-directed C–H activation in fluorinated arenes, favoring 1,2-dibromination. For example, steric and electronic effects of fluorine substituents direct bromine to specific positions on the aromatic ring, as demonstrated in the bromination of 1,3,5-trifluorobenzene.
Solvent choice significantly impacts selectivity. Nonpolar solvents like hexane or dichloromethane reduce radical recombination, improving yields of 1,2-dibromotetrafluorobenzene over other isomers. Additionally, kinetic vs. thermodynamic control is critical: low-temperature reactions favor meta-substitution intermediates, while higher temperatures promote thermodynamically stable para-products.
Controlling isomer distribution remains a key challenge due to the similar reactivity of fluorine and bromine substituents. Competing pathways during bromination often lead to mixtures of 1,2-, 1,3-, and 1,4-dibromotetrafluorobenzenes. For example, bromination of 1,2,4,5-tetrafluorobenzene in oleum yields approximately 38–78% of the 1,2-isomer alongside other regioisomers.
Strategies to mitigate this include:
Optimal conditions for synthesizing 1,2-dibromotetrafluorobenzene involve balancing temperature, catalysts, and solvents:
Photochemical methods under UV light achieve rapid bromination but require careful control to avoid over-bromination. Industrial-scale processes often use continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility.
Industrial methods prioritize cost-effectiveness and scalability. Bromination in oleum or with gaseous bromine in tubular reactors is common, leveraging high-throughput setups to produce multi-kilogram batches. Catalytic systems, such as aluminum bromide (AlBr₃), are recycled to reduce waste.
Laboratory-scale synthesis emphasizes precision. Small-scale photochemical reactors or Schlenk techniques enable controlled bromination under inert atmospheres. Advanced purification methods, such as fractional crystallization or chiral HPLC, isolate 1,2-dibromotetrafluorobenzene from isomer mixtures.
Key differences include:
1,2-Dibromotetrafluorobenzene exhibits a planar aromatic structure characteristic of substituted benzene derivatives [2]. The molecular formula C₆Br₂F₄ indicates a benzene ring with two bromine atoms positioned at adjacent carbon atoms (1,2-positions) and four fluorine atoms occupying the remaining positions (3,4,5,6) [1] [2]. The molecular weight is precisely 307.87 g/mol [1] [3].
The electron distribution in 1,2-Dibromotetrafluorobenzene is significantly influenced by the electronegativity differences between the halogen substituents [15]. The presence of four highly electronegative fluorine atoms creates substantial electron withdrawal from the aromatic ring, while the two bromine atoms contribute to the overall electron-deficient nature of the system [15]. This electronic configuration allows the compound to participate in halogen bonding interactions, where the bromine atoms can act as electron acceptors [15].
The molecular geometry maintains the characteristic 120° bond angles of the benzene ring, though slight distortions may occur due to steric interactions between the bulky halogen substituents [17]. The compound's SMILES notation is represented as FC1=C(Br)C(Br)=C(F)C(F)=C1F, clearly depicting the substitution pattern [1] [2].
The thermodynamic properties of 1,2-Dibromotetrafluorobenzene reflect its highly halogenated nature and molecular structure. The compound exhibits a boiling point of 198°C (471.2 K), demonstrating significant thermal stability characteristic of perfluorinated aromatic compounds [3] [9].
Table 1: Key Thermodynamic Properties of 1,2-Dibromotetrafluorobenzene
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 307.87 | g/mol | [1] [3] |
Boiling Point | 198 | °C | [3] |
Boiling Point | 471.2 | K | [9] |
Density | 2.238 | g/mL at 25°C | [3] |
Refractive Index | 1.516 | n₂₀/D | [3] |
Flash Point | 99 | °C | [3] |
The density of 2.238 g/mL at 25°C reflects the significant contribution of the heavy halogen atoms to the overall molecular mass [3]. This high density is characteristic of polyhalogenated aromatic compounds and is substantially greater than that of unsubstituted benzene [3]. The refractive index of 1.516 (n₂₀/D) indicates the compound's optical properties under standard conditions [3].
The ¹⁹F Nuclear Magnetic Resonance spectrum of 1,2-Dibromotetrafluorobenzene provides distinctive chemical shift information characteristic of fluorinated aromatic systems [4] [22]. Fluorine atoms in aromatic environments typically exhibit chemical shifts in the range of +80 to +170 ppm relative to trichlorofluoromethane [20] [21]. The compound shows specific ¹⁹F Nuclear Magnetic Resonance signals that reflect the electronic environment of each fluorine position [4].
Irritant